Dibutyl[bis(tert-butylsulfanyl)]stannane
Description
Dibutyl[bis(tert-butylsulfanyl)]stannane is an organotin compound with the molecular formula C₁₆H₃₄S₂Sn. It features two tert-butylsulfanyl (t-BuS) groups bonded to a central tin atom, along with two butyl substituents. Organotin compounds are widely used in industrial applications, including polymer stabilization, catalysis, and biocides. The tert-butylsulfanyl ligands in this compound confer unique electronic and steric properties, influencing its reactivity and thermal stability.
Properties
CAS No. |
13371-41-0 |
|---|---|
Molecular Formula |
C16H36S2Sn |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
dibutyl-bis(tert-butylsulfanyl)stannane |
InChI |
InChI=1S/2C4H10S.2C4H9.Sn/c2*1-4(2,3)5;2*1-3-4-2;/h2*5H,1-3H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
CPYBDUQFAZZBJF-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SC(C)(C)C)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl[bis(tert-butylsulfanyl)]stannane typically involves the reaction of dibutyltin dichloride with tert-butylthiol in the presence of a base. The reaction can be represented as follows:
Bu2SnCl2+2(t-BuS)H→Bu2Sn(S-t-Bu)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl[bis(tert-butylsulfanyl)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Organotin compounds with different functional groups.
Scientific Research Applications
Dibutyl[bis(tert-butylsulfanyl)]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of dibutyl[bis(tert-butylsulfanyl)]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Dibutyl[bis(tert-butylsulfanyl)]stannane, we compare it with structurally related organotin compounds. Key differences lie in substituent groups, reactivity, and applications. Below is a detailed analysis supported by a data table (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | Substituents | CAS Number | Molecular Formula | Key Properties/Applications | Toxicity Profile |
|---|---|---|---|---|---|
| This compound | tert-butylsulfanyl (S-based) | Not listed | C₁₆H₃₄S₂Sn | Potential antioxidant; polymer modifier | Likely moderate toxicity |
| Butyltrichlorostannane | Chloride (Cl-based) | 1118-46-3 | C₄H₉Cl₃Sn | Catalyst precursor; corrosive liquid | High toxicity (neurotoxic) |
| Dibutyl bis(dodecylthio)stannane | Dodecylthio (S-based) | Not listed | C₃₂H₆₈S₂Sn | Polymer stabilizer; high thermal stability | Low to moderate toxicity |
| Dibutyl[bis(octadecanoyloxy)]stannane | Octadecanoyloxy (O-based) | 5847-55-2 | C₄₄H₈₆O₄Sn | PVC stabilizer; low volatility | Low toxicity |
| Dibutylbis[(1-oxohexyl)oxy]stannane | Hexanoyloxy (O-based) | Not listed | C₂₀H₃₈O₄Sn | Esterification catalyst; liquid phase | Moderate toxicity |
Structural and Functional Differences
- Substituent Groups: Sulfur vs. Oxygen Ligands: Sulfur-containing compounds (e.g., tert-butylsulfanyl or dodecylthio) exhibit stronger electron-donating effects compared to oxygen-based ligands (e.g., octadecanoyloxy). This enhances their antioxidant properties but may reduce thermal stability . Chloride Ligands: Butyltrichlorostannane’s Cl substituents make it highly reactive, suitable for catalytic applications, but also increase toxicity .
Molecular Weight and Physical State :
Toxicity and Environmental Impact
- Chlorinated Compounds : Butyltrichlorostannane is classified as highly toxic due to its ability to disrupt mitochondrial function .
- Sulfur vs.
Research Findings and Gaps
- Thermal Stability : this compound’s sulfur ligands likely confer lower thermal stability compared to oxygen-based analogs, necessitating further studies for high-temperature applications .
- Synthetic Utility: The compound’s tert-butyl groups may enhance steric hindrance, making it a candidate for selective organic transformations. No direct evidence exists in the provided materials, but analogous sulfur-stannane chemistry supports this hypothesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
